molecular formula C16H10F6O2 B7763228 Methyl 4-[3,5-bis(trifluoromethyl)phenyl]benzoate

Methyl 4-[3,5-bis(trifluoromethyl)phenyl]benzoate

Cat. No.: B7763228
M. Wt: 348.24 g/mol
InChI Key: WRGVQDJLLLWQTJ-UHFFFAOYSA-N
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Description

Methyl 4-[3,5-bis(trifluoromethyl)phenyl]benzoate is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups contribute to the compound’s stability and reactivity, making it a subject of interest in the fields of chemistry and materials science.

Properties

IUPAC Name

methyl 4-[3,5-bis(trifluoromethyl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F6O2/c1-24-14(23)10-4-2-9(3-5-10)11-6-12(15(17,18)19)8-13(7-11)16(20,21)22/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGVQDJLLLWQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3,5-bis(trifluoromethyl)phenyl]benzoate typically involves the esterification of 4-[3,5-bis(trifluoromethyl)phenyl]benzoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3,5-bis(trifluoromethyl)phenyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[3,5-bis(trifluoromethyl)phenyl]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[3,5-bis(trifluoromethyl)phenyl]benzoate is largely dependent on its chemical structure. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with biological membranes and proteins more effectively. This interaction can lead to the modulation of enzyme activity and receptor binding, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests potential for diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[3,5-difluoromethyl)phenyl]benzoate
  • Methyl 4-[3,5-bis(trifluoromethyl)phenyl]acetate
  • Methyl 4-[3,5-bis(trifluoromethyl)phenyl]propanoate

Uniqueness

Methyl 4-[3,5-bis(trifluoromethyl)phenyl]benzoate stands out due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .

Biological Activity

Methyl 4-[3,5-bis(trifluoromethyl)phenyl]benzoate is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a complex structure with trifluoromethyl groups that enhance its lipophilicity, allowing for effective interaction with biological membranes. The presence of these groups is known to improve the pharmacodynamics and pharmacokinetics of compounds, making them more favorable for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted the synthesis of various derivatives, including those with the trifluoromethyl substituent, which were found to be potent against drug-resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC) Values

CompoundTarget BacteriaMIC (µg/mL)
3,5-Bis(trifluoromethyl)phenyl derivativeMRSA0.5
This compoundS. aureus1
Other derivativesE. faecalis1

These findings suggest that the compound is effective at low concentrations, demonstrating its potential as a therapeutic agent against resistant strains .

The mechanism by which this compound exerts its biological effects is primarily attributed to its chemical structure. The trifluoromethyl groups enhance the compound’s ability to penetrate cell membranes and interact with various biological targets. This interaction can lead to modulation of enzyme activities and receptor binding, influencing numerous biochemical pathways .

Case Studies

Several studies have explored the biological activity of related compounds featuring trifluoromethyl groups:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives containing trifluoromethyl groups were synthesized and tested for their antimicrobial activity against MRSA. The most potent compounds demonstrated MIC values as low as 0.25 µg/mL .
  • Antibiofilm Activity : Compounds derived from similar structures showed significant antibiofilm properties against S. aureus and E. faecalis with minimum biofilm eradication concentration (MBEC) values reaching as low as 1 µg/mL .

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